Enantiomeric Purity Advantage Over Racemic 3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile
The (R)-enantiomer is supplied at a certified purity of 98% (HPLC) , whereas the racemic mixture (CAS 1270490-87-3) is commercially available at a minimum purity specification of 95% . This 3-percentage-point purity advantage, combined with the defined (R)-stereochemistry, eliminates the 50% contamination by the undesired (S)-enantiomer present in the racemate, directly impacting the enantiomeric excess achievable in downstream asymmetric syntheses.
| Evidence Dimension | Chemical purity and stereochemical composition |
|---|---|
| Target Compound Data | 98% purity, single (R)-enantiomer (CAS 1213887-41-2) |
| Comparator Or Baseline | 95% minimum purity, racemic mixture (CAS 1270490-87-3) |
| Quantified Difference | 3% higher absolute purity; 100% (R)-enantiomer vs. 50% (R) in racemate |
| Conditions | Commercial supplier specification; HPLC purity |
Why This Matters
Procurement of the defined (R)-enantiomer avoids the need for chiral separation and guarantees stereochemical integrity for structure-activity relationship (SAR) studies.
